2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method is favored due to its efficiency and ability to produce complex molecules in a single step. The reaction involves the condensation of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate or piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-3-cyano-4H-chromenes: These derivatives also possess significant pharmacological properties and are synthesized using similar methods.
Uniqueness
What sets 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine and pyrano[3,2-c]pyridine moieties enhances its potential as a versatile pharmacophore .
Properties
Molecular Formula |
C24H22N4O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O4/c1-14-9-20-22(24(29)28(14)13-15-5-4-8-27-12-15)21(18(11-25)23(26)32-20)17-10-16(30-2)6-7-19(17)31-3/h4-10,12,21H,13,26H2,1-3H3 |
InChI Key |
YIBQDRCEDYOGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
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